molecular formula C15H16N2O2 B12997307 6-(Benzyl(methyl)amino)-5-methylnicotinic acid

6-(Benzyl(methyl)amino)-5-methylnicotinic acid

Cat. No.: B12997307
M. Wt: 256.30 g/mol
InChI Key: UBJXTJWWFBGDAC-UHFFFAOYSA-N
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Description

6-(Benzyl(methyl)amino)-5-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a benzyl(methyl)amino group attached to the 6th position and a methyl group attached to the 5th position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyl(methyl)amino)-5-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 5-methylnicotinic acid.

    Benzylation: The 5-methylnicotinic acid undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

    Methylation: The benzylated product is then methylated using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyl(methyl)amino)-5-methylnicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

6-(Benzyl(methyl)amino)-5-methylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Benzyl(methyl)amino)-5-methylnicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylaminopurine: A cytokinin that promotes cell division in plants.

    5-Methylnicotinic acid: A precursor in the synthesis of 6-(Benzyl(methyl)amino)-5-methylnicotinic acid.

    Nicotinic acid: A form of vitamin B3 with various biological roles.

Uniqueness

This compound is unique due to the presence of both benzyl and methylamino groups, which confer distinct chemical properties and biological activities. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

6-[benzyl(methyl)amino]-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C15H16N2O2/c1-11-8-13(15(18)19)9-16-14(11)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

UBJXTJWWFBGDAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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